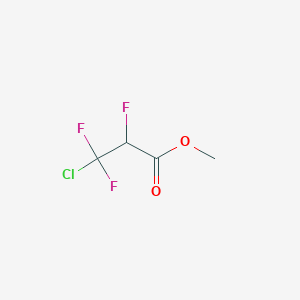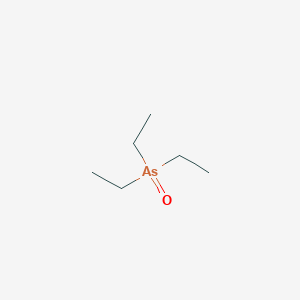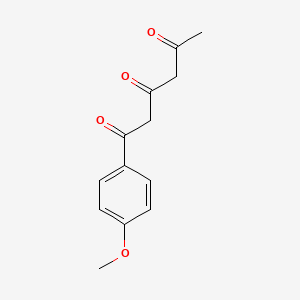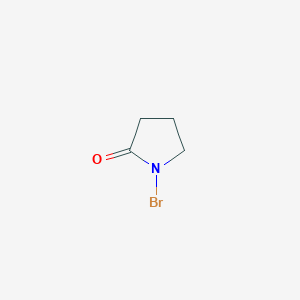
Benzo(c)pentaphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo©pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C26H16. It is composed of five fused benzene rings, forming a complex structure that is of interest in various fields of scientific research . This compound is known for its stability and unique electronic properties, making it a subject of study in organic chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo©pentaphene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of polyphenylene precursors using a palladium catalyst . This reaction is carried out under high temperatures and inert atmosphere to facilitate the formation of the fused ring structure.
Industrial Production Methods
Industrial production of Benzo©pentaphene is less common due to its specialized applications. when produced, it often involves large-scale cyclodehydrogenation processes with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzo©pentaphene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Partially hydrogenated derivatives.
Substitution: Brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Benzo©pentaphene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzo©pentaphene involves its interaction with molecular targets such as DNA and proteins. Its planar structure allows it to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes . This intercalation can lead to the formation of DNA adducts, which are of interest in cancer research .
Comparación Con Compuestos Similares
Similar Compounds
- Benzo(a)pyrene
- Chrysene
- Perylene
- Anthracene
Comparison
Benzo©pentaphene is unique among polycyclic aromatic hydrocarbons due to its specific ring structure and electronic properties. Compared to Benzo(a)pyrene and Chrysene, it has a more complex fused ring system, which influences its reactivity and interactions with other molecules . Its stability and electronic characteristics make it particularly useful in the development of organic semiconductors and other advanced materials .
Propiedades
Número CAS |
222-54-8 |
|---|---|
Fórmula molecular |
C26H16 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
hexacyclo[12.12.0.02,11.04,9.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21,23-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-7-19-14-25-20(13-18(19)6-1)11-12-22-15-24-21(16-26(22)25)10-9-17-5-3-4-8-23(17)24/h1-16H |
Clave InChI |
HFLVQBRYQIXJAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC6=CC=CC=C6C=C5C4=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


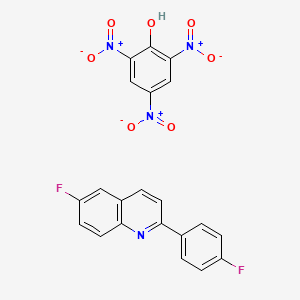
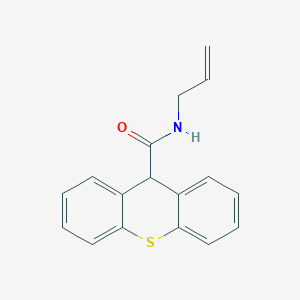

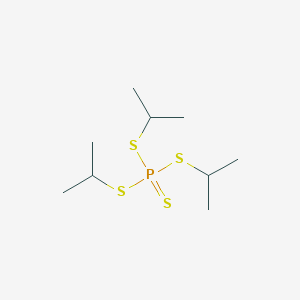
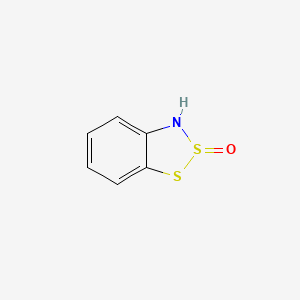
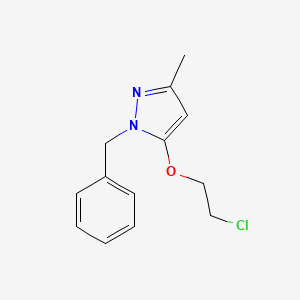
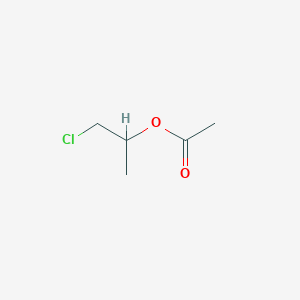
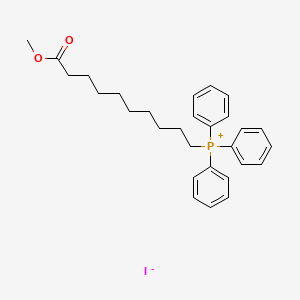
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14747025.png)

